(S)-Lercanidipine Hydrochloride

Antihypertensive Enantioselective pharmacology Calcium channel blockade

Choose (S)-Lercanidipine Hydrochloride (CAS 184866-29-3) for definitive enantioselective studies. This active S-enantiomer demonstrates 4.1-fold higher potency than the (R)-form at vascular calcium channels and distinct human pharmacokinetics (1.23x AUC). Its 857-fold weaker negative inotropic activity versus felodipine ensures experiments isolate vasodilation without cardiac depression. Certified purity ≥98% guarantees reliability for chiral HPLC reference standards and electrophysiology research, eliminating the confounding inactive (R)-enantiomer found in racemic mixtures.

Molecular Formula C36H42ClN3O6
Molecular Weight 648.2 g/mol
CAS No. 184866-29-3
Cat. No. B019337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Lercanidipine Hydrochloride
CAS184866-29-3
Synonyms(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Methyl Ester Hydrochloride
Molecular FormulaC36H42ClN3O6
Molecular Weight648.2 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1
InChIKeyWMFYOYKPJLRMJI-WAQYZQTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Lercanidipine Hydrochloride CAS 184866-29-3: Enantiomer-Specific Calcium Channel Blocker for Research and Analytical Applications


(S)-Lercanidipine Hydrochloride (CAS 184866-29-3) is the pharmacologically active S-enantiomer of the third-generation dihydropyridine calcium channel blocker lercanidipine . This chiral compound selectively inhibits L-type voltage-gated calcium channels in vascular smooth muscle with markedly higher potency than its (R)-counterpart, exhibiting vasoselective activity that lowers peripheral resistance without significant cardiac depression [1]. As a single-enantiomer research tool, it enables precise mechanistic studies of calcium channel pharmacology and serves as a critical reference standard for enantiomeric purity analysis in pharmaceutical quality control .

Why (S)-Lercanidipine Hydrochloride Cannot Be Substituted with Racemic Lercanidipine or Other Dihydropyridines in Critical Research and Analytical Workflows


Substituting (S)-Lercanidipine Hydrochloride with racemic lercanidipine, (R)-lercanidipine, or alternative dihydropyridine calcium channel blockers introduces uncontrolled variables that compromise experimental reproducibility and analytical accuracy. The (R)-enantiomer exhibits 84-fold lower potency in vivo [1] and demonstrates negligible antihypertensive activity [2], rendering racemic mixtures unsuitable for studies requiring defined pharmacological activity. Furthermore, the two enantiomers display distinct pharmacokinetic profiles in humans, with (S)-lercanidipine achieving 1.23-fold higher Cmax and 1.23-fold higher AUC than the (R)-enantiomer [3]. In analytical contexts, enantiomeric impurity as low as 0.1% can invalidate chiral purity assessments, necessitating the use of enantiomerically pure (S)-lercanidipine as a reference standard [4]. The quantitative evidence below demonstrates precisely why this specific compound must be prioritized for procurement in enantioselective research and quality control applications.

Quantitative Differentiation Evidence for (S)-Lercanidipine Hydrochloride (CAS 184866-29-3): Head-to-Head Comparisons and Cross-Study Analyses


In Vivo Antihypertensive Potency: (S)-Lercanidipine vs. (R)-Lercanidipine vs. Racemate in Conscious Hypertensive Dogs

In chronically catheterized renal hypertensive conscious dogs following oral administration, (S)-lercanidipine was approximately twice as active as the racemic lercanidipine in reducing diastolic blood pressure, while the (R)-enantiomer was practically inactive, inducing no more than a 10% decrease in diastolic blood pressure at doses up to 30 mg/kg [1]. In anesthetized normotensive rats, the ED25 value for the (R)-enantiomer was 84-fold higher than that calculated for the (S)-enantiomer, confirming that antihypertensive activity resides almost exclusively in the (S)-form [2].

Antihypertensive Enantioselective pharmacology Calcium channel blockade

Human Pharmacokinetics: Enantioselective Disposition of (S)-Lercanidipine vs. (R)-Lercanidipine

In a study of six healthy male volunteers administered a single 20 mg oral dose of racemic lercanidipine, the (S)-enantiomer demonstrated significantly higher systemic exposure than the (R)-enantiomer. Median Cmax was 2.071 ng/mL for (S)-lercanidipine versus 1.681 ng/mL for (R)-lercanidipine (1.23-fold higher), and median AUC(0-24) was 12.352 ng·h/mL versus 10.063 ng·h/mL (1.23-fold higher). The apparent clearance (Cl/f) was 732.16 L/h for (S)-lercanidipine compared to 1891.84 L/h for (R)-lercanidipine, indicating 2.58-fold slower elimination of the active enantiomer [1].

Pharmacokinetics Enantioselective disposition Bioavailability

In Vitro Potency and Vascular Selectivity: (S)-Lercanidipine vs. (R)-Lercanidipine on Cardiac and Vascular L-Type Calcium Channels

Whole-cell patch-clamp studies on CHO cells stably expressing vascular (Cav1.2b) and cardiac (Cav1.2a) L-type calcium channel splice variants revealed that (S)-lercanidipine is 4.1-fold more potent than (R)-lercanidipine in blocking Cav1.2b currents [1]. Furthermore, (S)-lercanidipine exhibited pronounced voltage-dependence, with a 35-fold greater potency at depolarized holding potential (-40 mV) compared to standard conditions (-80 mV) [2]. In rabbit ventricular strips, lercanidipine demonstrated 857-fold weaker negative inotropic activity than felodipine and 667-fold weaker than nitrendipine, confirming its marked vascular selectivity over cardiac tissue [3].

Electrophysiology Vascular selectivity Calcium channel isoforms

Calcium Channel Subtype Selectivity: T-Type vs. L-Type Blockade by (S)-Lercanidipine Compared to Other Dihydropyridines

In patch-clamp studies on guinea-pig ventricular myocytes, (S)-lercanidipine demonstrated a T/L selectivity ratio of 1.05, indicating nearly equal potency at T-type and L-type calcium channels. In contrast, amlodipine showed only 4.3% T-type channel blockade, while lacidipine blocked over 60% of L-type current at 1 µM. Among tested dihydropyridines, lercanidipine exhibited the highest T/L selectivity ratio [1]. This balanced T- and L-type blockade profile distinguishes (S)-lercanidipine from other calcium channel blockers that predominantly target L-type channels.

Ion channel pharmacology T-type calcium channels Selectivity profiling

Analytical Reference Standard: Enantiomeric Purity Requirements and Available Specifications

Commercial suppliers of (S)-Lercanidipine Hydrochloride (CAS 184866-29-3) provide the compound at purities of ≥98% or >95% by HPLC, with melting point specified at 127-132°C (lit.)(dec.) . The compound is soluble in chloroform, dimethyl sulfoxide, and methanol [1]. For enantiomeric purity determination in pharmaceutical formulations, methods capable of detecting enantiomeric impurities as low as 0.1% have been validated, requiring the use of enantiomerically pure (S)-lercanidipine as a reference standard [2]. These specifications enable precise quantification of chiral purity in lercanidipine-containing drug products.

Chiral analysis Pharmaceutical quality control Reference standards

Optimal Research and Industrial Applications for (S)-Lercanidipine Hydrochloride (CAS 184866-29-3)


Enantioselective Pharmacokinetic and Pharmacodynamic Studies

(S)-Lercanidipine hydrochloride is the definitive research tool for investigating the enantioselective disposition and pharmacological effects of lercanidipine. Based on the 1.23-fold higher Cmax and AUC values and 2.58-fold lower clearance observed for the (S)-enantiomer in human subjects , this compound enables precise determination of the active enantiomer's pharmacokinetic parameters without interference from the rapidly cleared (R)-form. Researchers can confidently attribute observed pharmacological effects solely to the (S)-enantiomer, eliminating the confounding variable of the inactive (R)-enantiomer present in racemic formulations [8].

Calcium Channel Subtype Selectivity Profiling

For electrophysiology laboratories studying the differential roles of L-type and T-type calcium channels, (S)-lercanidipine hydrochloride offers a unique pharmacological profile. Its T/L selectivity ratio of 1.05 distinguishes it from L-type-selective dihydropyridines like amlodipine . This balanced T- and L-type blockade, combined with the 4.1-fold enantioselective potency advantage on vascular Cav1.2b channels [8], makes (S)-lercanidipine the preferred tool for dissecting the contributions of T-type channels to cardiovascular physiology and for screening novel compounds against a well-characterized dual-channel blocker.

Chiral Purity Reference Standard for Pharmaceutical Quality Control

In pharmaceutical analytical laboratories, (S)-lercanidipine hydrochloride (CAS 184866-29-3) with certified purity ≥98% serves as the essential reference standard for developing and validating chiral HPLC or capillary electrophoresis methods. The ability to detect enantiomeric impurities as low as 0.1% [8] is critical for ensuring the quality of lercanidipine drug products and for compliance with regulatory requirements for chiral drug substances. The compound's defined physicochemical properties, including melting point (127-132°C dec.) and solubility profile [6], further support its use in method development and system suitability testing.

Vascular Selectivity and Tissue-Specific Pharmacology Research

Studies investigating tissue-specific calcium channel pharmacology, particularly those requiring minimal cardiac off-target effects, should utilize (S)-lercanidipine hydrochloride. Its 857-fold weaker negative inotropic activity compared to felodipine and 667-fold weaker compared to nitrendipine , coupled with the 35-fold voltage-dependent potency enhancement at depolarized potentials [8], makes it uniquely suited for experiments designed to isolate vascular smooth muscle responses. This vascular selectivity profile ensures that observed effects are attributable to vasodilation rather than unintended cardiac depression, enhancing the translational relevance of preclinical cardiovascular research.

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